Cas no 115334-04-8 (Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)-)

Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- 化学的及び物理的性質
名前と識別子
-
- Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)-
- Phellochin
- [ "" ]
- (23R,24S)-23,24-Dihydroxy-25-methoxy-5α-tirucall-7-en-3-one
- 24,25-Deepoxy-24-hydroxy-25-methoxyniloticin
- (9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- F92884
- 115334-04-8
- (5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-Dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- DTXSID50921675
- Lanost-7-en-3-one, 23,24-dihydroxy-25-methoxy-, (13alpha,14beta,17alpha,20S,23R,24S)-
- 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
- (23R,24S)-23,24-Dihydroxy-25-methoxy-5alpha-tirucall-7-en-3-one
- FS-10174
- AKOS032961695
- (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
-
- インチ: InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20-,21-,23+,24-,26-,29+,30-,31+/m0/s1
- InChIKey: OCURJKDUYAFAQG-PVZPVLANSA-N
- ほほえんだ: COC(C)(C)[C@@H](O)[C@H](O)C[C@H](C)[C@H]1[C@@]2(CC[C@@H]3[C@]4(CCC(C(C)(C)[C@@H]4CC=C3[C@@]2(C)CC1)=O)C)C
計算された属性
- せいみつぶんしりょう: 488.38700
- どういたいしつりょう: 488.38656014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 873
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 589.2±50.0 °C at 760 mmHg
- フラッシュポイント: 180.1±23.6 °C
- PSA: 66.76000
- LogP: 6.33370
- じょうきあつ: 0.0±3.7 mmHg at 25°C
Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4762-5 mg |
Phellochin |
115334-04-8 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P77790-5mg |
Phellochin |
115334-04-8 | 5mg |
¥4418.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4762-5mg |
Phellochin |
115334-04-8 | 5mg |
¥ 4280 | 2024-07-19 | ||
A2B Chem LLC | AE17542-5mg |
(23R,24S)-23,24-Dihydroxy-25-methoxy-5α-tirucall-7-en-3-one |
115334-04-8 | ≥98% | 5mg |
$1083.00 | 2024-04-20 | |
TargetMol Chemicals | TN4762-1 mL * 10 mM (in DMSO) |
Phellochin |
115334-04-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN4762-1 ml * 10 mm |
Phellochin |
115334-04-8 | 1 ml * 10 mm |
¥ 4380 | 2024-07-19 |
Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- 関連文献
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)-に関する追加情報
Recent Advances in the Study of Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- (CAS: 115334-04-8)
In recent years, the compound Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- (CAS: 115334-04-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This lanostane-type triterpenoid, characterized by its unique stereochemistry and functional groups, has shown promising biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The growing body of research on this compound underscores its potential as a lead molecule for drug development.
A recent study published in the *Journal of Medicinal Chemistry* explored the synthesis and biological evaluation of Lanost-7-en-3-one derivatives, with a focus on optimizing their pharmacological properties. The researchers employed a combination of chemical synthesis and computational modeling to design analogs with enhanced bioavailability and target specificity. The results demonstrated that the (13a,14b,17a,20S,23R,24S)- configuration is critical for maintaining the compound's bioactivity, particularly in inhibiting the NF-κB signaling pathway, which is implicated in various inflammatory diseases.
Another groundbreaking study, featured in *Bioorganic & Medicinal Chemistry Letters*, investigated the anti-cancer mechanisms of Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-. Using in vitro and in vivo models, the research team found that this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. Additionally, the study highlighted the compound's ability to synergize with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.
From a structural perspective, the presence of the 23,24-dihydroxy and 25-methoxy groups in Lanost-7-en-3-one has been identified as a key determinant of its biological activity. A recent *Nature Communications* article detailed the use of X-ray crystallography and NMR spectroscopy to elucidate the compound's three-dimensional structure and its interactions with cellular targets. These findings provide a solid foundation for structure-activity relationship (SAR) studies aimed at developing more potent derivatives.
Despite these advancements, challenges remain in the clinical translation of Lanost-7-en-3-one-based therapies. Issues such as poor solubility and metabolic instability need to be addressed through further chemical modifications and formulation strategies. Ongoing research is also exploring the compound's potential in treating neurodegenerative diseases, given its neuroprotective effects observed in preclinical models.
In conclusion, Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)- (CAS: 115334-04-8) represents a promising scaffold for drug discovery. Its multifaceted biological activities and well-characterized structure make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications.
115334-04-8 (Lanost-7-en-3-one,23,24-dihydroxy-25-methoxy-, (13a,14b,17a,20S,23R,24S)-) 関連製品
- 73891-72-2(Hispidone)
- 155801-00-6(25-O-Methylalisol A)
- 115404-57-4(Lanost-7-en-3-one,24,25-epoxy-23-hydroxy-, (13a,14b,17a,20S,23R,24S)-)
- 1421444-73-6(2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzene-1-sulfonamide)
- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)
- 2870642-91-2(Acetic acid, 2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinolin-6-yl]oxy]- )
- 2287334-69-2(4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid)
- 1195621-89-6(7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol)
- 90403-98-8(Cyclohexanecarbonylchloride, 2-methyl-)
- 6094-76-4(2-amino-5-(methylsulfanyl)pentanoic acid)




